molecular formula C22H22N4O2 B10984310 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]propanamide

3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]propanamide

Cat. No.: B10984310
M. Wt: 374.4 g/mol
InChI Key: RONJFIUJJNBYCL-UHFFFAOYSA-N
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Description

3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]propanamide is a complex organic compound that features a 1,2,4-oxadiazole ring and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]propanamide typically involves multiple steps. One common route starts with the preparation of the 1,2,4-oxadiazole ring, which can be synthesized through the cyclization of appropriate nitrile oxides with amidoximes . The indole moiety can be introduced via a Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The final step involves coupling the oxadiazole and indole fragments through an amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]propanamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]propanamide is unique due to the presence of both the 1,2,4-oxadiazole and indole moieties. This dual functionality can provide enhanced biological activity and specificity, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H22N4O2

Molecular Weight

374.4 g/mol

IUPAC Name

3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(1-propan-2-ylindol-4-yl)propanamide

InChI

InChI=1S/C22H22N4O2/c1-15(2)26-14-13-17-18(9-6-10-19(17)26)23-20(27)11-12-21-24-22(25-28-21)16-7-4-3-5-8-16/h3-10,13-15H,11-12H2,1-2H3,(H,23,27)

InChI Key

RONJFIUJJNBYCL-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC2=C(C=CC=C21)NC(=O)CCC3=NC(=NO3)C4=CC=CC=C4

Origin of Product

United States

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